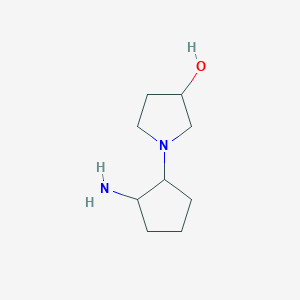
1-(2-Aminocyclopentyl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminocyclopentyl)pyrrolidin-3-ol is a compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol . This compound features a pyrrolidine ring substituted with an aminocyclopentyl group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(2-Aminocyclopentyl)pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with an aminocyclopentane derivative under specific conditions . The reaction typically requires a catalyst and may involve steps such as cyclization and reduction to achieve the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques like continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1-(2-Aminocyclopentyl)pyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-Aminocyclopentyl)pyrrolidin-3-ol has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it may be studied for its potential pharmacological properties, such as its interaction with specific receptors or enzymes. Additionally, this compound can be used in the development of new materials or as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-(2-Aminocyclopentyl)pyrrolidin-3-ol involves its interaction with molecular targets such as enzymes or receptors . The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2-Aminocyclopentyl)pyrrolidin-3-ol can be compared with other similar compounds, such as pyrrolidine derivatives and aminocyclopentane derivatives These compounds share structural similarities but may differ in their chemical reactivity and biological activity
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-(2-aminocyclopentyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C9H18N2O/c10-8-2-1-3-9(8)11-5-4-7(12)6-11/h7-9,12H,1-6,10H2 |
InChI Key |
RZBGJUJJPGPALM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)N2CCC(C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



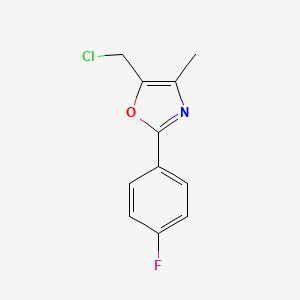
![4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B13208189.png)

![3-Methyl-4-{[(2-methyl-4-sulfophenyl)carbamoyl]amino}benzenesulfonic acid](/img/structure/B13208213.png)
![N-{2-[Methyl(phenyl)amino]ethyl}piperidine-4-carboxamide](/img/structure/B13208227.png)
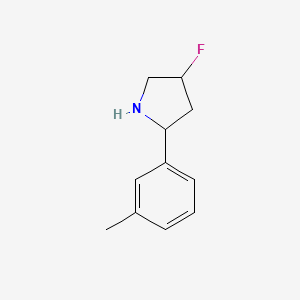
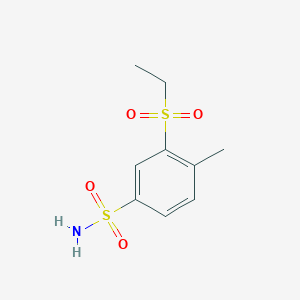
![1-[2-(3-Bromophenoxy)ethyl]piperazine](/img/structure/B13208244.png)

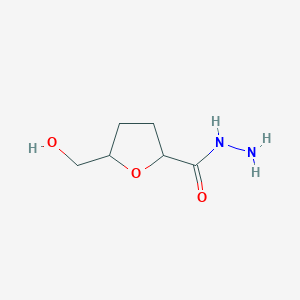
![5,5-Dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carbonitrile](/img/structure/B13208261.png)

![tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate](/img/structure/B13208278.png)
